

(4-(Cyanomethoxy)phenyl)boronic acid: A Comprehensive Theoretical and Computational Guide

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Compound of Interest

Compound Name: (4-(Cyanomethoxy)phenyl)boronic acid

Cat. No.: B1358117

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies relevant to **(4-(Cyanomethoxy)phenyl)boronic acid**. While specific computational research on this molecule is not extensively published, this document outlines the established methodologies and protocols for its complete theoretical characterization. This guide serves as a comprehensive resource for researchers aiming to model, understand, and predict the properties and reactivity of this compound and its derivatives.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for **(4-(Cyanomethoxy)phenyl)boronic acid** is presented below. These values serve as a baseline for experimental work and as a benchmark for computational validation.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BNO ₃	[1]
Molecular Weight	176.97 g/mol	[1]
CAS Number	947533-23-5	[1]
Appearance	White to yellow solid	[1]
Purity (HPLC)	≥96.0 %	[1]
Infrared Spectrum	Conforms to structure	[1]
¹ H-NMR Spectrum	Consistent with structure	[1]

Predicted Data (from PubChem)

Property	Predicted Value	Source
XlogP	1.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	177.05972 g/mol	[2]
Monoisotopic Mass	177.05972 g/mol	[2]
Topological Polar Surface Area	73.1 Å ²	PubChem
Heavy Atom Count	13	PubChem
Formal Charge	0	PubChem
Complexity	239	PubChem
Isotope Atom Count	0	PubChem
Defined Atom Stereocenter Count	0	PubChem
Undefined Atom Stereocenter Count	0	PubChem
Defined Bond Stereocenter Count	0	PubChem
Undefined Bond Stereocenter Count	0	PubChem
Covalently-Bonded Unit Count	1	PubChem
Compound Is Canonicalized	Yes	PubChem

Experimental Protocols

Synthesis of (4-(Cyanomethoxy)phenyl)boronic acid

A general and robust method for the synthesis of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. Below is a representative protocol adapted for the synthesis of **(4-(Cyanomethoxy)phenyl)boronic acid** from 4-bromophenoxyacetonitrile.

Materials:

- 4-bromophenoxyacetonitrile
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane ($Pd(dppf)Cl_2 \cdot CH_2Cl_2$)
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenoxyacetonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
- Add anhydrous 1,4-dioxane to the flask.
- Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
- Add the palladium catalyst, $Pd(dppf)Cl_2 \cdot CH_2Cl_2$ (0.03 equivalents), to the reaction mixture.

- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the aqueous phase with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
- To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and 1 M HCl and stir at room temperature for 4-6 hours.
- Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , and concentrate to yield the crude **(4-(Cyanomethoxy)phenyl)boronic acid**.
- Purify the crude product by recrystallization or column chromatography to obtain the final product.

Characterization

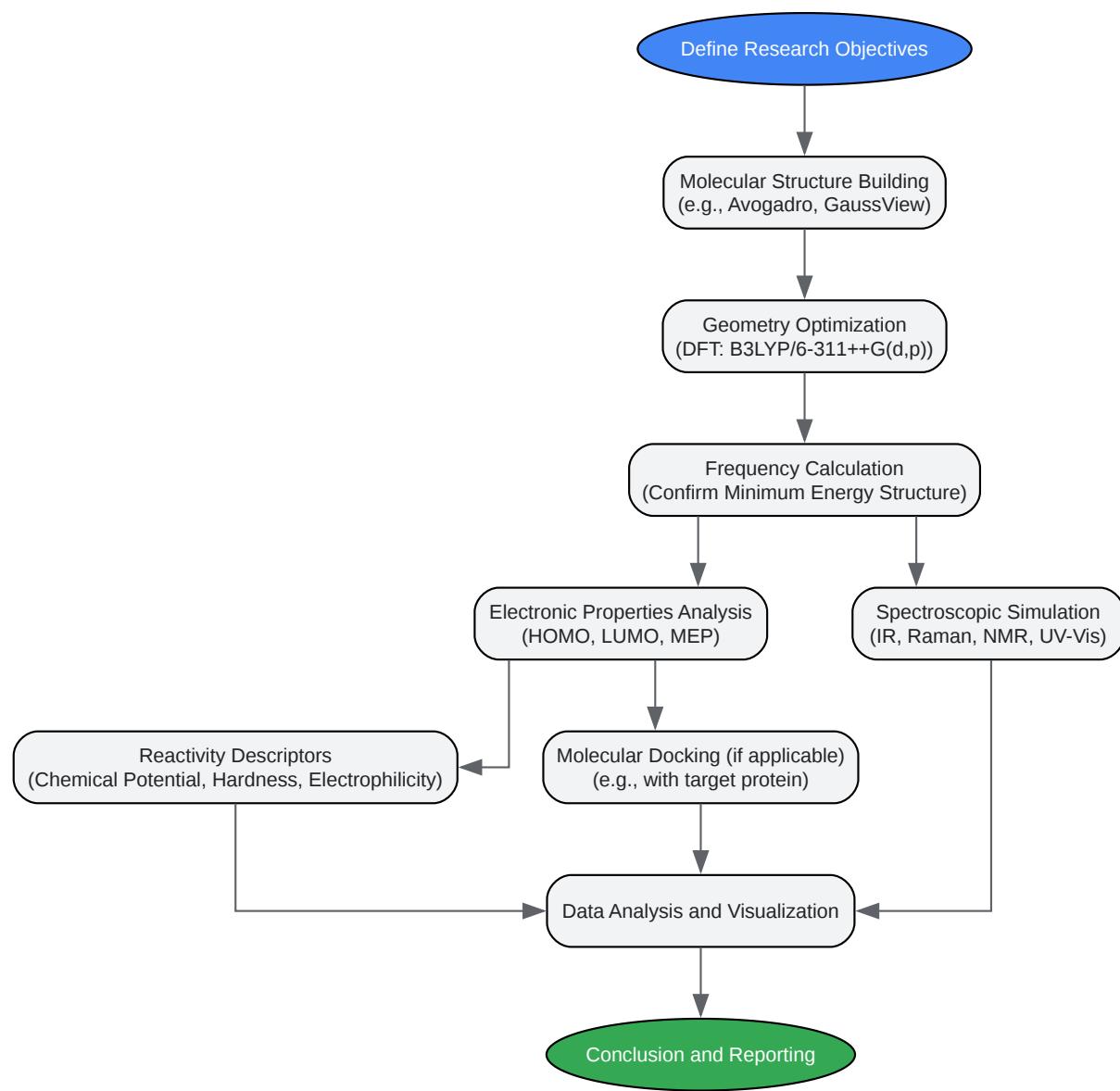
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups.
- Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition of the product using high-resolution mass spectrometry (HRMS).

Theoretical and Computational Studies: A Methodological Guide

This section provides a detailed guide for conducting a comprehensive theoretical and computational analysis of **(4-(Cyanomethoxy)phenyl)boronic acid**. The methodologies described are based on established practices for the computational study of organic molecules and, more specifically, phenylboronic acid derivatives.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of **(4-(Cyanomethoxy)phenyl)boronic acid**.



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Caption: A typical workflow for the computational analysis of a molecule.

Detailed Computational Protocols

Objective: To determine the most stable three-dimensional structure of **(4-(Cyanomethoxy)phenyl)boronic acid** and to confirm that it corresponds to a true energy minimum on the potential energy surface.

Protocol:

- Software: Gaussian, ORCA, or similar quantum chemistry software package.
- Method: Density Functional Theory (DFT) is a widely used and accurate method for such calculations. The B3LYP hybrid functional is a common choice.
- Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic structure and non-covalent interactions.
- Procedure:
 - Construct the initial 3D structure of **(4-(Cyanomethoxy)phenyl)boronic acid** using a molecular editor.
 - Perform a geometry optimization calculation. The convergence criteria should be set to tight or very tight to ensure a well-converged structure.
 - Following the optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
- Data to Collect:
 - Optimized Cartesian coordinates.
 - Bond lengths, bond angles, and dihedral angles.
 - Calculated vibrational frequencies and their corresponding IR and Raman intensities.

Objective: To understand the electronic properties of the molecule, including its frontier molecular orbitals and electrostatic potential.

Protocol:

- Software: The output from the geometry optimization and frequency calculation can be used.
- Analysis:
 - Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.^[3] Visualize the spatial distribution of these orbitals to identify regions of electron density that are likely to be involved in chemical reactions.
 - Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. This map helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, providing insights into potential intermolecular interactions.^[4]
- Data to Collect:
 - Energies of the HOMO and LUMO (in eV).
 - HOMO-LUMO energy gap (in eV).
 - MEP map with color-coded regions of positive and negative electrostatic potential.

Objective: To computationally predict the spectroscopic signatures of the molecule and compare them with experimental data for validation.

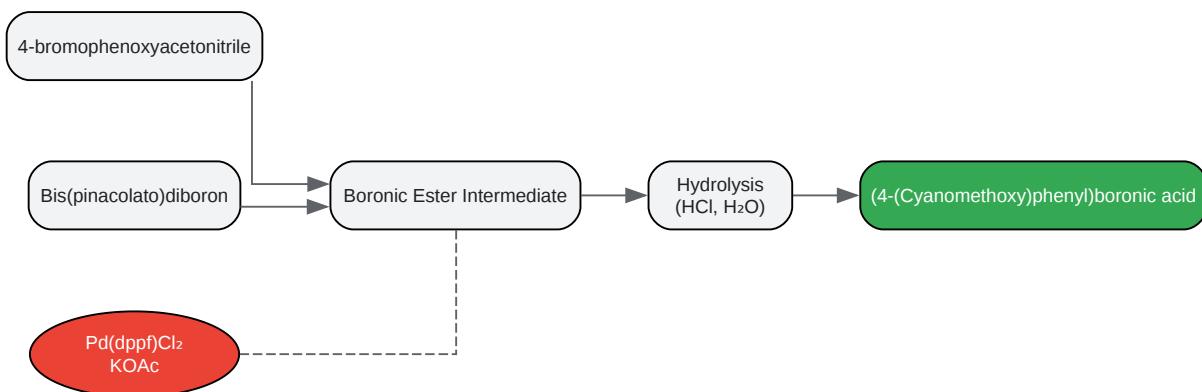
Protocol:

- IR and Raman Spectra: The vibrational frequencies and intensities calculated in section 3.2.1 can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to validate the computational model.
- NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (^1H and ^{13}C). These calculations are typically performed at the same DFT level of theory.

- UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum.
- Data to Collect:
 - A table of calculated vibrational frequencies, IR intensities, Raman activities, and their assignments.
 - A table of calculated NMR chemical shifts.
 - A table of calculated electronic transition energies, oscillator strengths, and the corresponding wavelengths.

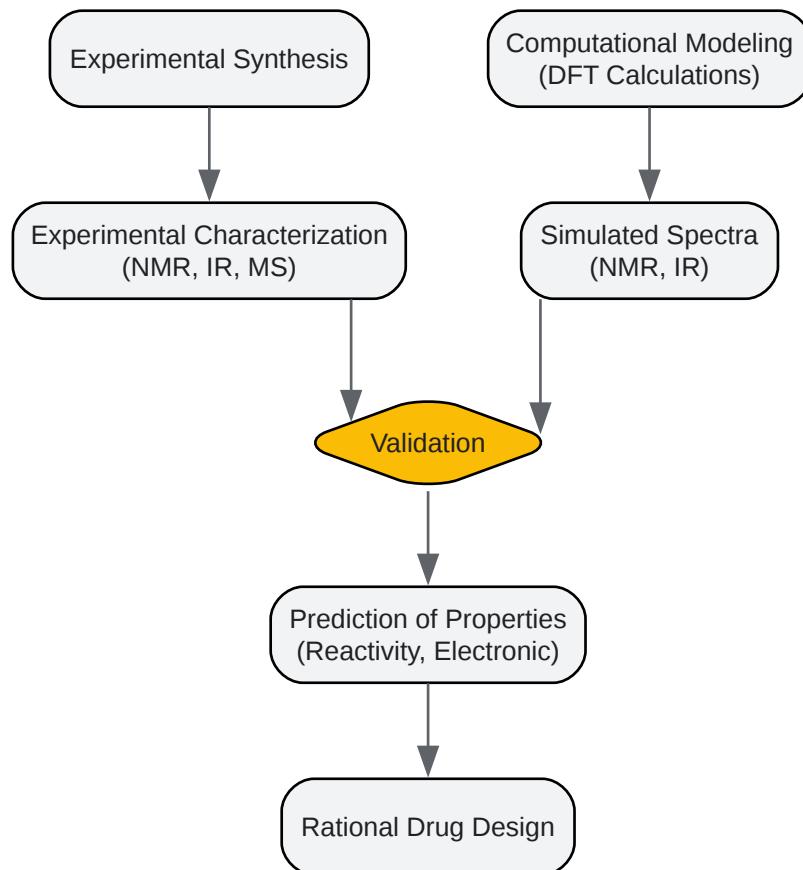
Synthetic Pathway and Logical Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship between experimental and computational studies.



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Caption: Synthetic pathway for **(4-(Cyanomethoxy)phenyl)boronic acid**.



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Caption: Logical relationship between experimental and computational studies.

Conclusion

While direct and extensive theoretical studies on **(4-(Cyanomethoxy)phenyl)boronic acid** are yet to be published, the computational methodologies for its thorough *in silico* characterization are well-established. This guide provides a comprehensive framework for researchers to undertake such studies, from initial molecular modeling to the prediction of spectroscopic and electronic properties. The integration of these computational approaches with experimental synthesis and characterization will undoubtedly accelerate the exploration of this molecule's potential applications in medicinal chemistry and materials science.

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